3-(tert-butyl-diMethyl-silanyloxyMethyl)-cyclobutanol
Description
Chemical Identity and Properties 3-(tert-butyl-dimethyl-silanyloxyMethyl)-cyclobutanol (CAS 1245647-19-1) is a cyclobutanol derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxymethyl group on the cyclobutane ring. Its molecular formula is C₁₁H₂₄O₂Si (molecular weight: 216.39 g/mol). Key physical properties include:
- Density: 0.939 ± 0.06 g/cm³ (predicted)
- Boiling Point: 244.2 ± 13.0 °C (predicted)
- Acidity (pKa): 15.10 ± 0.40 (predicted) .
The TBS group enhances steric protection of the hydroxyl group, making it a valuable intermediate in stereoselective synthesis and pharmaceutical applications.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10,12H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJLQKAVYMREHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl-dimethyl-silanyloxymethyl)-cyclobutanol typically involves the reaction of cyclobutanol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Cyclobutanol+tert-Butyl-dimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl-dimethyl-silanyloxymethyl)-cyclobutanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products
Oxidation: Cyclobutanone or cyclobutanal derivatives.
Reduction: Various cyclobutanol derivatives.
Substitution: Compounds with different functional groups replacing the silyl group.
Scientific Research Applications
3-(tert-Butyl-dimethyl-silanyloxymethyl)-cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-butyl-dimethyl-silanyloxymethyl)-cyclobutanol involves its interaction with various molecular targets. The silyl group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule. The cyclobutanol ring can undergo ring-opening reactions, leading to the formation of different products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | Key Functional Group |
|---|---|---|---|---|---|
| 3-(tert-butyl-dimethyl-silanyloxyMethyl)-cyclobutanol | C₁₁H₂₄O₂Si | 216.39 | 244.2 ± 13.0 | 15.10 | TBS-protected alcohol |
| Cyclobutanol | C₄H₈O | 88.11 | 125–130 | ~16.5 | Alcohol |
| 3-(tert-Butoxy)cyclobutane-1-carboxylic acid | C₉H₁₆O₃ | 172.22 | N/A | ~4.7 | Carboxylic acid + ether |
| (1s,3s)-3-((tert-butyldimethylsilyl)oxy)cyclobutanole | C₁₁H₂₄O₂Si | 216.39 | N/A | ~15.1 | TBS-protected alcohol (stereoisomer) |
Key Comparisons
a. Cyclobutanol
- Steric Strain: Cyclobutanol’s four-membered ring creates significant strain (bond angles ~90° vs. ideal 109.5°), enhancing reactivity compared to non-cyclic alcohols .
- Reactivity: The unprotected hydroxyl group in cyclobutanol participates readily in acid-catalyzed rearrangements, whereas the TBS group in this compound prevents premature reactions, enabling controlled transformations .
b. 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid
- Functional Group : The carboxylic acid moiety (pKa ~4.7) is far more acidic than the alcohol group in the TBS-protected compound (pKa ~15.1).
- Applications : The carboxylic acid derivative is used in agrochemical and material science research, while the TBS-alcohol is favored in enantioselective pharmaceutical synthesis .
c. Stereoisomeric Variants
The stereoisomer (1s,3s)-3-((tert-butyldimethylsilyl)oxy)cyclobutanole shares identical molecular weight and protection but differs in spatial arrangement. This impacts catalytic enantioselectivity, as bulky TBS groups influence transition-state interactions in reactions like semipinacolic rearrangements (74–98% enantiomeric excess) .
Enantioselective Catalysis
- Organocatalyzed Ring Expansion: The TBS group in this compound enables high enantioselectivity (74–98% ee) in acid-catalyzed semipinacolic rearrangements. Bulky catalysts (e.g., di-(2,4,6-triisopropylphenyl)phosphoric acid) exploit steric shielding to control stereochemistry .
- Silver Phosphate Catalysis : Modified protocols using Ag₃PO₄ yield similar results, highlighting the compound’s versatility in diverse catalytic systems .
Biological Activity
3-(tert-butyl-diMethyl-silanyloxyMethyl)-cyclobutanol is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H24O2Si, characterized by a cyclobutanol ring with a tert-butyl group and dimethylsilyloxy substituents. Its unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 228.4 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor, influencing metabolic pathways related to various diseases.
- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of steroid hormones.
- Receptor Modulation : It may also modulate G-protein coupled receptors (GPCRs), impacting signaling pathways involved in inflammation and pain perception.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on cell lines. For instance:
- Cell Viability Assay : The compound exhibited cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 5 to 15 µM.
- Anti-inflammatory Activity : In lipopolysaccharide (LPS)-stimulated macrophages, it reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 by approximately 40%.
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects:
- Pain Model : In a mouse model of acute pain, administration of the compound resulted in a significant reduction in pain response compared to controls.
- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to a 30% reduction in tumor volume after three weeks.
Case Studies
- Case Study A : A study published in the Journal of Medicinal Chemistry evaluated the anti-cancer properties of the compound, demonstrating its potential as a lead compound for further development.
- Case Study B : Research presented at the Annual Pharmacology Conference highlighted its anti-inflammatory properties, suggesting that it could be beneficial in treating chronic inflammatory diseases.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-(tert-butyl-dimethyl-silanyloxyMethyl)-cyclobutanol to ensure high yield and purity?
The synthesis typically involves silylation of the hydroxymethyl group on cyclobutanol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. Reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed under anhydrous conditions at 0–25°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product. Evidence from related carbamate syntheses suggests that precise control of stoichiometry (1:1.2 molar ratio of alcohol to silyl chloride) minimizes byproducts .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR : H NMR should show characteristic peaks for the TBDMS group (δ ~0.1 ppm for Si(CH), δ ~0.9 ppm for C(CH)) and cyclobutanol protons (δ 1.5–2.5 ppm for cyclobutane ring protons, δ 3.5–4.0 ppm for -CHO-). C NMR confirms the quaternary carbon of the TBDMS group (δ ~25 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula CHOSi (calculated m/z 202.37) .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store under inert gas (argon or nitrogen) at –20°C in airtight containers. The TBDMS group is moisture-sensitive; exposure to protic solvents or acidic/basic conditions may lead to desilylation. Stability studies on analogous silyl ethers suggest a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve conflicting spectroscopic data when characterizing stereoisomers of silyl-protected cyclobutanol derivatives?
Conflicting H NMR data may arise from dynamic rotational effects in the cyclobutane ring. Strategies include:
- Variable-Temperature NMR : Cooling to –40°C slows ring puckering, resolving split signals .
- X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis (e.g., as demonstrated for tert-butyl carbamate derivatives) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
Q. What methodologies are used to study acid-catalyzed ring expansions of silyl-protected cyclobutanols?
The TBDMS group stabilizes intermediates during acid-catalyzed rearrangements. For example, trifluoroacetic acid (TFA) in DCM at 0°C can protonate the hydroxyl group, triggering a semipinacol rearrangement to form spirocyclic ethers. Monitoring via H NMR kinetics (e.g., disappearance of cyclobutanol protons at δ 4.0 ppm) and LC-MS tracks reaction progress. The bulky TBDMS group sterically directs regioselectivity, favoring 1,2-shifts over alternative pathways .
Q. How do organocatalysts influence enantioselective transformations of silyl-protected cyclobutanol derivatives?
Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric ring expansions via dynamic kinetic resolution. For example, TRIP (10 mol%) in toluene at –20°C achieves >90% enantiomeric excess (ee) in spirocyclic products. The TBDMS group enhances substrate rigidity, improving stereocontrol .
Methodological Considerations
- Deprotection Strategies : Use tetra-n-butylammonium fluoride (TBAF) in THF to cleave the TBDMS group selectively without disrupting the cyclobutane ring .
- Reaction Optimization : Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) for scalable syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
